Methyl 3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate
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Overview
Description
“Methyl 3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate” is a chemical compound with the CAS Number 343778-77-8 .
Molecular Structure Analysis
The molecular formula of this compound is C10H9NO4 . The molecular weight is 207.18 .Physical and Chemical Properties Analysis
The predicted boiling point of this compound is 344.5±44.0 °C and the predicted density is 1.336±0.06 g/cm3 . The predicted pKa is -1.77±0.20 .Scientific Research Applications
Key Building Blocks for Improved Bronchodilators
Researchers have explored the synthesis of N,N′‐Bis(4‐methyloxazol‐5‐yl)urea as a critical component of 1,3‐Bis(4‐methyloxazol‐5‐yl)xanthine, aiming at the development of an enhanced bronchodilator. This process involves transforming 4-Methyloxazole-5-carboxylic acid into a series of derivatives, demonstrating the chemical's utility in medicinal chemistry (Ray & Ghosh, 1999).
Activated Carboxylates for Macrolide Synthesis
Activated carboxylates derived from the photooxygenation of oxazoles have been applied in the synthesis of complex macrolides, including recifeiolide and curvularin. This innovative approach showcases the role of Methyl 3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate in facilitating novel synthetic routes for important biological compounds (Wasserman et al., 1981).
Antimicrobial Agents from Benzoxazole Derivatives
The synthesis and antimicrobial activity assessment of novel 2-Substituted Benzoxazole Derivatives have been conducted, using this compound as a starting material. This work contributes to the search for new antimicrobial agents, highlighting the chemical's potential in drug discovery (Balaswamy et al., 2012).
Gold Catalysis in Oxazole Synthesis
Gold catalysis has been applied under mild conditions for the synthesis of oxazoles from N-propargylcarboxamides, with this compound playing a central role. This research underscores the importance of gold catalysts in organic synthesis, offering efficient pathways for the creation of oxazole derivatives (Hashmi et al., 2004).
Novel Isoindoles and Thiazolo[3,2-c][1,3]benzoxazines
The thermolysis of related carboxylic acids has led to the creation of tricyclic isoindoles and thiazolo[3,2-c][1,3]benzoxazines, showcasing the versatility of this compound in the synthesis of complex heterocyclic compounds with potential pharmacological applications (Melo et al., 2004).
Future Directions
Properties
IUPAC Name |
methyl 3-methyl-2-oxo-1,3-benzoxazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-11-7-5-6(9(12)14-2)3-4-8(7)15-10(11)13/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJFMFFXUVAQDKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)C(=O)OC)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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